2-(6-Ethylamino-purin-9-yl)-5-hydroxymethyl-3-methyl-tetrahydro-furan-3,4-diol
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Overview
Description
2-(6-Ethylamino-purin-9-yl)-5-hydroxymethyl-3-methyl-tetrahydro-furan-3,4-diol is a complex organic compound that belongs to the class of purine nucleosides These compounds are characterized by a purine base attached to a ribosyl or deoxyribosyl moiety
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-(6-Ethylamino-purin-9-yl)-5-hydroxymethyl-3-methyl-tetrahydro-furan-3,4-diol typically involves multiple steps. One common method includes the reaction of phenols with paraformaldehyde in the presence of stannic chloride and tri-n-butylamine . This reaction yields the precursor aldehydes, which are then reduced using sodium borohydride to obtain the hydroxymethyl derivatives .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of automated reactors and continuous flow systems can enhance the efficiency and yield of the production process. The specific conditions, such as temperature, pressure, and solvent choice, are optimized to ensure high purity and yield.
Chemical Reactions Analysis
Types of Reactions
2-(6-Ethylamino-purin-9-yl)-5-hydroxymethyl-3-methyl-tetrahydro-furan-3,4-diol undergoes various chemical reactions, including:
Oxidation: The hydroxymethyl group can be oxidized to form the corresponding aldehyde or carboxylic acid.
Reduction: The compound can be reduced to form different derivatives, depending on the reducing agent used.
Substitution: The ethylamino group can undergo substitution reactions with various electrophiles.
Common Reagents and Conditions
Oxidation: Pyridinium chlorochromate (PCC) is commonly used for mild oxidation.
Reduction: Sodium borohydride is a typical reducing agent.
Substitution: Electrophiles such as alkyl halides can be used for substitution reactions.
Major Products Formed
The major products formed from these reactions include aldehydes, carboxylic acids, and various substituted derivatives, depending on the specific reaction conditions and reagents used.
Scientific Research Applications
2-(6-Ethylamino-purin-9-yl)-5-hydroxymethyl-3-methyl-tetrahydro-furan-3,4-diol has several scientific research applications:
Chemistry: Used as a model compound in studies of purine nucleosides and their derivatives.
Biology: Investigated for its potential role in cellular processes and as a building block for nucleic acids.
Medicine: Explored for its potential therapeutic applications, including antiviral and anticancer properties.
Industry: Utilized in the synthesis of fine and specialty chemicals.
Mechanism of Action
The mechanism of action of 2-(6-Ethylamino-purin-9-yl)-5-hydroxymethyl-3-methyl-tetrahydro-furan-3,4-diol involves its interaction with molecular targets such as enzymes and receptors. The compound can bind to specific sites on these targets, modulating their activity and leading to various biological effects. The exact pathways involved depend on the specific application and context in which the compound is used .
Comparison with Similar Compounds
Similar Compounds
- 2-[6-(Ethylamino)-9-purinyl]-5-(hydroxymethyl)oxolane-3,4-diol
- 5-[6-(Ethylamino)purin-9-yl]-2-(hydroxymethyl)oxolan-3-ol
Uniqueness
2-(6-Ethylamino-purin-9-yl)-5-hydroxymethyl-3-methyl-tetrahydro-furan-3,4-diol is unique due to its specific structural features, such as the presence of both hydroxymethyl and ethylamino groups
Properties
Molecular Formula |
C13H19N5O4 |
---|---|
Molecular Weight |
309.32 g/mol |
IUPAC Name |
(2R,3R,4R,5R)-2-[6-(ethylamino)purin-9-yl]-5-(hydroxymethyl)-3-methyloxolane-3,4-diol |
InChI |
InChI=1S/C13H19N5O4/c1-3-14-10-8-11(16-5-15-10)18(6-17-8)12-13(2,21)9(20)7(4-19)22-12/h5-7,9,12,19-21H,3-4H2,1-2H3,(H,14,15,16)/t7-,9-,12-,13-/m1/s1 |
InChI Key |
DCTQELPEFHYCSU-NHULRPGXSA-N |
Isomeric SMILES |
CCNC1=C2C(=NC=N1)N(C=N2)[C@H]3[C@]([C@@H]([C@H](O3)CO)O)(C)O |
Canonical SMILES |
CCNC1=C2C(=NC=N1)N(C=N2)C3C(C(C(O3)CO)O)(C)O |
Origin of Product |
United States |
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